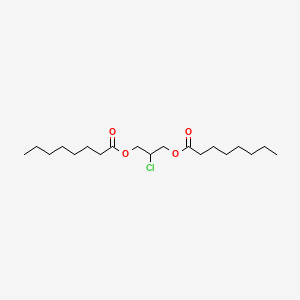

2-Chloropropane-1,3-diyl dioctanoate

説明

BenchChem offers high-quality 2-Chloropropane-1,3-diyl dioctanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloropropane-1,3-diyl dioctanoate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C19H35ClO4 |

|---|---|

分子量 |

362.9 g/mol |

IUPAC名 |

(2-chloro-3-octanoyloxypropyl) octanoate |

InChI |

InChI=1S/C19H35ClO4/c1-3-5-7-9-11-13-18(21)23-15-17(20)16-24-19(22)14-12-10-8-6-4-2/h17H,3-16H2,1-2H3 |

InChIキー |

CHQXDTGHVVRAPM-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCC(=O)OCC(COC(=O)CCCCCCC)Cl |

製品の起源 |

United States |

The Chemical Identity, Toxicokinetics, and Analytical Profiling of 2-Chloropropane-1,3-diyl Dioctanoate

Target Audience: Researchers, Toxicologists, and Formulation Scientists in Drug Development Document Type: Technical Whitepaper

Executive Summary

The widespread use of synthetic and semi-synthetic lipid excipients in modern drug delivery systems (such as Lipid Nanoparticles [LNPs] and self-microemulsifying drug delivery systems) has necessitated rigorous screening for process-induced contaminants. 2-Chloropropane-1,3-diyl dioctanoate (commonly referred to as 2-MCPD dioctanoate) is a lipophilic ester formed during the high-temperature deodorization of vegetable oils and lipid matrices 1. While historically overshadowed by its isomer 3-MCPD, recent proteomic and in vitro barrier models have revealed that 2-MCPD esters possess distinct toxicokinetic profiles, driving unique cardiotoxic and nephrotoxic outcomes .

This whitepaper deconstructs the chemical structure, metabolic pathways, and self-validating analytical protocols required to quantify and assess the toxicological impact of 2-MCPD dioctanoate in pharmaceutical and nutritional lipid matrices.

Chemical Identity and Physicochemical Foundations

2-Chloropropane-1,3-diyl dioctanoate is a diester resulting from the esterification of 2-chloro-1,3-propanediol (2-MCPD) with two molecules of octanoic (caprylic) acid. Its formation is catalyzed by the presence of chloride ions and diacylglycerols under thermal stress (>160°C) 2.

Table 1: Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 1,3-bis(octanoyloxy)propan-2-yl chloride |

| Common Nomenclature | 2-MCPD dioctanoate; 1,3-dioctanoyl-2-chloropropanediol |

| Molecular Formula | C₁₉H₃₅ClO₄ 3 |

| Molecular Weight | 362.93 g/mol 3 |

| Lipophilicity (LogP) | Highly lipophilic; readily partitions into lipid bilayers and organic solvents. |

| Thermal Stability | Stable at room temperature; susceptible to alkaline hydrolysis. |

Toxicokinetics: Intestinal Hydrolysis and Systemic Translocation

The toxicological risk of 2-MCPD dioctanoate is not derived from the intact ester, but rather its pre-systemic metabolism. When ingested orally or administered via enteral formulations, the ester undergoes rapid lipolysis.

Caption: Metabolic hydrolysis of 2-MCPD dioctanoate into free 2-MCPD and subsequent systemic absorption.

Mechanistic Insights from Caco-2 Models

In vitro studies utilizing human intestinal Caco-2 cell monolayers have demonstrated that intact 2-MCPD fatty acid esters cannot cross the intestinal barrier 4. Instead, brush border lipases hydrolyze the ester bonds, releasing free 2-MCPD and free octanoic acid. The free 2-MCPD is then rapidly absorbed into systemic circulation without further cellular metabolism 4. Interestingly, while free 2-MCPD is not directly cytotoxic to Caco-2 cells up to 1 mM, the localized burst of free fatty acids cleaved from the esters can induce caspase-dependent apoptosis at concentrations >10 µM, causing localized barrier irritation 2.

Comparative Toxicological Profile

While 3-MCPD is a well-documented nephrotoxin, 2-MCPD exhibits a divergent toxicological signature. Proteomic analyses of rat kidneys exposed to 2-MCPD reveal that it exerts cellular effects via entirely different molecular mechanisms than its 3-MCPD counterpart .

Table 2: Toxicity Comparison (2-MCPD vs. 3-MCPD)

| Parameter | 2-MCPD (and its esters) | 3-MCPD (and its esters) |

| Primary Target Organs | Smooth muscle (Heart), Kidneys 1 | Kidneys, Testes 5 |

| Specific Pathology | Cardiotoxicity (striated/smooth muscle damage) 1 | Renal tubular hyperplasia [[2]]() |

| Acute Oral Toxicity (Mice) | Lower toxicity (LD50 > 5000 mg/kg BW for dipalmitate) 5 | Higher relative toxicity |

| Genotoxicity | Non-genotoxic | Non-genotoxic |

| Regulatory Status | Incomplete data; no HBGV established yet 1 | TDI established (e.g., 2 µg/kg bw by EFSA) 1 |

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of 2-MCPD dioctanoate must rely on self-validating protocols that account for matrix suppression, analyte loss, and physiological relevance.

Protocol 1: In Vitro Intestinal Transport & Hydrolysis Assay

This protocol assesses the rate at which 2-MCPD dioctanoate is hydrolyzed into the toxicophore (free 2-MCPD) using a human intestinal model.

-

Cell Seeding & Differentiation: Seed Caco-2 cells on polycarbonate Transwell® inserts. Culture for 21 days.

-

Causality: A 21-day culture period is mandatory to allow the cells to differentiate, form tight junctions, and express the brush border lipases required to cleave the dioctanoate ester.

-

Validation Checkpoint: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm², confirming barrier integrity.

-

-

Apical Dosing: Prepare a mixed micelle solution (taurocholate/oleic acid) containing 50 µM 2-MCPD dioctanoate. Apply to the apical chamber.

-

Causality: 2-MCPD dioctanoate is highly lipophilic. Mixed micelles simulate post-prandial duodenal fluids, preventing the ester from precipitating and ensuring it is bioaccessible to cellular lipases.

-

-

Basolateral Sampling: Collect fluid from the basolateral chamber at 30, 60, and 120 minutes.

-

Causality: Sampling the basolateral (blood-facing) side quantifies the precise amount of free 2-MCPD that successfully translocates post-hydrolysis, directly mirroring systemic absorption.

-

Validation Checkpoint: Co-administer Lucifer Yellow (a paracellular marker). Basolateral fluorescence must remain <1%, proving the ester load did not rupture the cell monolayer.

-

Protocol 2: GC-MS/MS Quantification in Lipid Excipients

Directly analyzing intact 2-MCPD dioctanoate is challenging due to the vast diversity of lipid matrices. The industry standard is an indirect method: cleaving the ester and quantifying the free 2-MCPD.

Caption: Self-validating GC-MS/MS workflow for the quantification of 2-MCPD esters in lipid matrices.

-

Internal Standard Spiking: Add 2-MCPD-d5 dioctanoate to the raw lipid sample.

-

Causality: Spiking before any chemical manipulation ensures that any analyte lost during extraction or suppressed during MS ionization is mathematically corrected via the isotope ratio.

-

-

Alkaline Transesterification: React the sample with sodium methoxide (NaOMe) in methanol at room temperature.

-

Causality: NaOMe efficiently cleaves the octanoate bonds. Room temperature alkaline conditions are chosen specifically to prevent the acid-catalyzed conversion of 2-MCPD into 3-MCPD, preserving isomeric integrity.

-

-

Derivatization: Add phenylboronic acid (PBA) to the extract.

-

Causality: PBA reacts with the 1,3-diol structure of free 2-MCPD to form a cyclic boronate ester. This drastically increases the molecule's volatility and thermal stability, preventing degradation inside the GC inlet.

-

Validation Checkpoint: Monitor the chromatographic peak symmetry. A tailing factor of <1.2 confirms complete derivatization.

-

-

GC-MS/MS Acquisition: Analyze using Multiple Reaction Monitoring (MRM).

-

Causality: MRM filters out the heavy background noise typical of lipid matrices, isolating the specific precursor-to-product ion transitions of the PBA-derivatized 2-MCPD.

-

Implications for Drug Development

For formulation scientists, 2-MCPD dioctanoate represents a critical quality attribute (CQA) risk. Medium-chain triglycerides (MCTs)—which are rich in octanoic acid—are heavily utilized as solubilizers in softgel capsules and as structural lipids in LNPs. If the raw MCTs underwent aggressive thermal deodorization in the presence of trace chlorides, 2-MCPD dioctanoate will be present. Because lipases in the human gut (for oral formulations) or systemic esterases (for parenteral LNPs) will rapidly hydrolyze this contaminant into cardiotoxic free 2-MCPD, rigorous lot-to-lot GC-MS/MS screening of lipid excipients is a non-negotiable step in modern pharmaceutical quality control.

References

-

Synthesis of 2-Monochloropanol Fatty Acid Esters and Their Acute Oral Toxicities in Swiss Mice Journal of Agricultural and Food Chemistry - ACS Publications[Link]

-

2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells ResearchGate / Archives of Toxicology [Link]

-

What are the health risks associated with food contamination with 3-MCPD, 2-MCPD and glycidyl fatty acid esters? Federal Institute for Risk Assessment (BfR)[Link]

-

2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed PubMed (NIH)[Link]

-

Proteomic analysis of 2-monochloropropanediol (2-MCPD) and 2-MCPD dipalmitate toxicity in rat kidney and liver in a 28-days study - PubMed PubMed (NIH)[Link]

Sources

- 1. bfr.bund.de [bfr.bund.de]

- 2. researchgate.net [researchgate.net]

- 3. 油脂の精製過程で生じる副産物であるクロロプロパノール類などの標準品 | モノクロロプロパンジオール(MCPD)/グリシジルエステル(GE) | フナコシ [funakoshi.co.jp]

- 4. 2-Chloro-1,3-propanediol (2-MCPD) and its fatty acid esters: cytotoxicity, metabolism, and transport by human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Genesis of 2-Chloropropane-1,3-diyl Dioctanoate in Refined Oils: Mechanisms, Kinetics, and Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Pharmaceutical Drug Development Professionals Context: Medium-Chain Triglyceride (MCT) oils are indispensable excipients in lipid-based drug delivery systems (e.g., softgel capsules, intravenous emulsions). However, the thermal deodorization of these oils can generate processing contaminants. Among these, 2-chloropropane-1,3-diyl dioctanoate (the dioctanoate diester of 2-MCPD) represents a critical quality attribute (CQA) risk due to its potential toxicological profile.

This whitepaper deconstructs the precise chemical mechanisms driving the formation of this specific medium-chain 2-MCPD diester, providing field-proven analytical protocols and kinetic data to empower mitigation strategies in pharmaceutical and food-grade lipid manufacturing.

Chemical Identity and Precursor Landscape

2-chloropropane-1,3-diyl dioctanoate is a specific congener of the 2-monochloropropanediol (2-MCPD) ester family. Structurally, it consists of a glycerol backbone where the sn-1 and sn-3 positions are esterified with octanoic acid (caprylic acid, C8:0), and the sn-2 position undergoes nucleophilic substitution by a chlorine atom.

The formation of this contaminant does not occur spontaneously in raw agricultural materials; it is an endogenous, heat-induced artifact of the refining process[1]. The synthesis requires three convergent factors:

-

Lipid Precursors: Diacylglycerols (DAGs) or Triacylglycerols (TAGs) rich in octanoic acid. MCT oils inherently contain high levels of these medium-chain partial acylglycerols.

-

Chloride Donors: Inorganic salts (e.g., NaCl, FeCl₃) or organochlorines present in the crude oil matrix[1].

-

Thermal Activation: Temperatures exceeding 200°C, typically reached during the vacuum deodorization step of chemical or physical refining[2].

Core Formation Mechanisms: The Acyloxonium Pathway

While free radical mechanisms involving lipid alkoxyl radicals have been proposed[3][4], the overwhelming consensus in lipid chemistry attributes the bulk of 2-MCPD diester formation to the cyclic acyloxonium ion pathway [5][6].

The Causality of the Reaction Cascade

During high-temperature deodorization (>200°C), the lipid matrix acts as a non-polar solvent where trace water and Lewis acids (e.g., iron from processing equipment) catalyze the reaction.

-

Protonation & Elimination: The hydroxyl group of a 1,2-dioctanoylglycerol (DAG) or the ester group of a TAG is protonated. Dehydration (loss of H₂O) or elimination of a fatty acid leaves a highly reactive carbocation on the glycerol backbone.

-

Anchimeric Assistance: The adjacent ester carbonyl oxygen of the octanoate chain acts as an internal nucleophile. It attacks the carbocation, forming a stabilized, five-membered cyclic acyloxonium ion [6]. This neighboring group participation is thermodynamically driven, as it delocalizes the positive charge.

-

Regioselective Ring Opening: A chloride ion (Cl⁻) acts as the external nucleophile, attacking the cyclic intermediate.

-

Attack at the primary carbons (sn-1 or sn-3) yields 3-MCPD esters.

-

Attack at the secondary carbon (sn-2) yields 2-MCPD esters , specifically 2-chloropropane-1,3-diyl dioctanoate.

-

Although steric hindrance makes the sn-1/3 attack slightly more favorable (resulting in a typical 3-MCPD to 2-MCPD ratio of ~2:1), the extreme thermal energy of deodorization easily overcomes the activation barrier for sn-2 attack.

Caption: Mechanistic pathway of 2-MCPD dioctanoate formation via cyclic acyloxonium ion intermediate.

Thermodynamic and Kinetic Profiling

The formation of 2-MCPD esters is highly temperature-dependent. Unlike glycidyl esters (GEs), which increase exponentially above 250°C, 2-MCPD esters can form at the mildest deodorization conditions and plateau as precursors are exhausted[2].

To optimize mitigation in MCT oil processing, drug development scientists must understand the kinetic thresholds. The following table synthesizes quantitative data mapping the thermal generation of 2-MCPD esters in a lipid model system subjected to vacuum deodorization parameters.

| Deodorization Temp (°C) | Time (min) | 2-MCPD Ester Yield (mg/kg) | Precursor (DAG) Depletion (%) | Mechanistic Observation |

| 210 | 30 | 0.68 | 15.2 | Initiation of acyloxonium ion formation. |

| 230 | 60 | 1.12 | 42.5 | Rapid nucleophilic substitution phase. |

| 250 | 90 | 1.35 | 78.0 | Plateau phase; chloride donor exhaustion. |

| 270 | 120 | 1.44 | 91.4 | Maximum yield; competing degradation pathways emerge. |

Insight: Lowering deodorization temperatures below 230°C is a proven mitigation strategy for Glycidyl Esters (GEs), but it is insufficient for completely halting 2-MCPD ester formation, which initiates as low as 210°C. Therefore, chemical refining approaches (e.g., pre-refining water washing to remove water-soluble chlorides) are mandatory for comprehensive mitigation[7][8].

Self-Validating Experimental Protocol for Mechanistic Study

To investigate the formation of 2-chloropropane-1,3-diyl dioctanoate or validate mitigation strategies, researchers must utilize a self-validating analytical protocol. Direct analysis of intact diesters via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) following transesterification is required.

Step-by-Step Methodology: Model System & Quantification

Phase 1: Model System Formulation

-

Isolate Variables: Combine 1,3-dioctanoylglycerol (analytical standard, >99% purity) with a precise concentration of anhydrous FeCl₃ (chloride donor) in a sealed, inert glass reactor. Causality: Using pure dioctanoylglycerol eliminates competitive reactions from long-chain fatty acids, allowing precise quantification of the specific C8:0 diester.

-

Thermal Treatment: Subject the mixture to 240°C under a vacuum of 2-3 mbar for 60 minutes to simulate industrial deodorization.

Phase 2: Extraction and Isotopic Dilution 3. Internal Standardization (Critical Step): Spike the cooled lipid matrix with a known concentration of isotopically labeled 2-MCPD-d5 dioctanoate . Causality: Adding the internal standard before extraction creates a self-validating system. Any losses during sample cleanup will equally affect the analyte and the standard, ensuring the final calculated concentration is absolute and recovery-corrected. 4. Solid Phase Extraction (SPE): Dissolve the matrix in hexane and pass through a conditioned silica gel SPE cartridge. Elute the non-polar TAGs/DAGs with hexane/diethyl ether (90:10, v/v), then elute the 2-MCPD diesters with hexane/diethyl ether (60:40, v/v).

Phase 3: Instrumental Analysis 5. GC-MS/MS or LC-MS/MS Execution: Inject the eluate into the MS system operating in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for the dioctanoate diester to ensure absolute structural confirmation.

Caption: Self-validating experimental workflow for the quantification of 2-MCPD dioctanoate.

Conclusion and Mitigation Imperatives

The formation of 2-chloropropane-1,3-diyl dioctanoate in refined MCT oils is an unavoidable consequence of high-temperature deodorization in the presence of chloride donors and partial acylglycerols. Because the cyclic acyloxonium ion intermediate forms at temperatures as low as 210°C, purely thermal mitigation (temperature reduction) is inadequate.

Pharmaceutical manufacturers and lipid refiners must adopt chemical refining strategies —such as rigorous pre-deodorization water washing or the use of adsorbent bleaching earths—to strip the oil of chloride precursors before thermal stress is applied[7][8]. Implementing the rigorous LC-MS/MS or GC-MS workflows detailed above allows for the precise tracking of these mitigation efforts, ensuring lipid excipients meet the highest standards of drug safety.

References

-

A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC. nih.gov. Available at:[Link]

-

Chemical refining methods effectively mitigate 2-MCPD esters, 3-MCPD esters, and glycidyl esters formation in refined vegetable. wur.nl. Available at:[Link]

-

Effects of Endogenous Antioxidants in Camellia Oil on the Formation of 2-Monochloropropane-1, 3-diol Esters and 3-Monochloropropane-1,2-diol Esters during Thermal Processing - MDPI. mdpi.com. Available at:[Link]

-

Strategies to Mitigate MCPD and Glycidyl Esters in Refined Oils and Foods. rsc.org. Available at:[Link]

-

Effects of deodorization temperature and time on the formation of 3-MCPD, 2-MCPD, and glycidyl esters and physicochemical changes of palm oil. ital.sp.gov.br. Available at:[Link]

-

Formation mechanisms of Monochloropropanediol (MCPD) fatty acid diesters in refined palm (Elaeis guineensis) oil and related fractions. researchgate.net. Available at:[Link]

-

Mitigation Studies Based on the Contribution of Chlorides and Acids to the Formation of 3-MCPD, 2-MCPD, and Glycidyl Esters in Palm Oil. acs.org. Available at:[Link]

-

CHAPTER 7: 3-MCPD and Glycidyl Esters in Palm Oil. rsc.org. Available at:[Link]

-

Changes in 3-, 2-Monochloropropandiol and Glycidyl Esters during a Conventional Baking System with Addition of Antioxidants. mdpi.com. Available at:[Link]

Sources

- 1. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Changes in 3-, 2-Monochloropropandiol and Glycidyl Esters during a Conventional Baking System with Addition of Antioxidants [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. books.rsc.org [books.rsc.org]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. pubs.acs.org [pubs.acs.org]

Mass Spectrometry Fragmentation Pathways of 2-MCPD Dioctanoate: A Comprehensive Guide for Direct LC-MS/MS Analysis

Introduction & Scientific Context

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of differentiating 2-monochloropropanediol (2-MCPD) esters from their 3-MCPD counterparts. These compounds are heat-induced process contaminants formed during the deodorization step of edible oil refining[1]. While 3-MCPD is a known non-genotoxic carcinogen, the toxicological profile of 2-MCPD is still under active investigation, making its accurate quantification critical for drug development and food safety risk assessments[2].

Historically, indirect methods involving acid-catalyzed transesterification and derivatization (e.g., with HFBI or PBA) followed by GC-MS were the gold standard[3]. However, indirect methods destroy the native ester linkages, preventing the determination of specific fatty acid combinations. Direct LC-MS/MS analysis circumvents this by preserving the intact diester[4]. This whitepaper dissects the gas-phase ion chemistry, fragmentation pathways, and self-validating experimental protocols required for the robust quantification of 2-MCPD dioctanoate (1,3-dioctanoyl-2-chloropropanediol).

Structural Chemistry & Ionization Dynamics

2-MCPD dioctanoate ( C19H35ClO4 ) has an exact monoisotopic mass of 362.22 Da. Because MCPD diesters lack readily ionizable acidic or basic functional groups, standard electrospray ionization (ESI) yields poor sensitivity[5].

The Causality of Adduct Formation: To overcome this, we intentionally dope the mobile phase with ammonium formate. This is not arbitrary; the high concentration of NH4+ ions in the ESI source drives the formation of the ammonium adduct [M+NH4]+ . The adduction localizes the charge on the ester carbonyl oxygens, stabilizing the molecule for subsequent transfer into the high-vacuum region of the mass spectrometer[2]. For 2-MCPD dioctanoate, this yields a primary precursor ion at m/z 380.3 .

Mechanistic Fragmentation Pathways

Understanding the collision-induced dissociation (CID) of the [M+NH4]+ precursor is paramount for selecting optimal Multiple Reaction Monitoring (MRM) transitions.

Primary Fragmentation: Formation of the Acyloxonium Ion

When the [M+NH4]+ ion (m/z 380.3) enters the collision cell, the initial energy transfer causes the neutral loss of ammonia ( NH3 , 17 Da) and one of the octanoic acid moieties ( C8H16O2 , 144 Da). This combined neutral loss of 161 Da generates a highly stable, positively charged monoester fragment at m/z 219.1 [4]. Structurally, this fragment often stabilizes as a cyclic acyloxonium ion, a hallmark of MCPD diester fragmentation[1].

Secondary Fragmentation: Dehydrohalogenation

Applying higher collision energies to the m/z 219.1 intermediate triggers a secondary neutral loss of hydrogen chloride (HCl, 36 Da). This dehydrohalogenation yields a secondary product ion at m/z 183.1 . Monitoring both the primary and secondary product ions is essential for meeting the identification point criteria required by regulatory bodies.

Figure 1: Gas-phase CID fragmentation pathway of 2-MCPD dioctanoate ammonium adduct.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. By incorporating an isotopically labeled internal standard ( 2−MCPD−d5 dioctanoate) prior to sample extraction, every step of the workflow—from solid-phase extraction (SPE) recovery to matrix effects in the ESI source—is internally normalized[3].

Step-by-Step Methodology

-

Sample Preparation & Spiking: Weigh 100 mg of the lipid sample into a glass centrifuge tube. Spike with 50 µL of 2−MCPD−d5 dioctanoate internal standard (1 µg/mL). Causality: Spiking before extraction ensures that physical losses during cleanup are mathematically corrected.

-

Two-Step SPE Cleanup: Pass the sample through a silica gel SPE cartridge to remove bulk non-polar triglycerides, followed by a C18 SPE cartridge. Elute the enriched MCPD diester fraction using ethyl acetate/hexane (15:85, v/v)[1].

-

Chromatographic Separation: Inject 5 µL onto a UHPLC system equipped with a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Mobile Phase A: Water with 2 mM ammonium formate and 0.1% formic acid. Mobile Phase B: Methanol/Isopropanol (1:1) with 2 mM ammonium formate and 0.1% formic acid. Causality: The isopropanol in Phase B ensures the solubility of highly lipophilic diesters, preventing column fouling and peak tailing[2].

-

MS/MS Acquisition: Operate the triple quadrupole mass spectrometer in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C to ensure complete droplet evaporation.

Figure 2: Self-validating analytical workflow for direct LC-MS/MS quantification.

Quantitative Data Summaries

To facilitate rapid method transfer, the optimized MRM transitions and expected validation parameters are summarized below.

Table 1: Optimized MRM Transitions for 2-MCPD Dioctanoate

| Analyte | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |

| 2-MCPD Dioctanoate | 380.3 [M+NH4]+ | 219.1 | 183.1 | 15 (Quant), 25 (Qual) |

| 2−MCPD−d5 Dioctanoate (IS) | 385.3 [M+NH4]+ | 224.1 | 188.1 | 15 (Quant), 25 (Qual) |

Note: The +5 Da shift in the internal standard corresponds to the five deuterium atoms on the propanediol backbone.

Table 2: Representative Method Validation Parameters

| Parameter | Target Specification | Causality / Significance |

| Limit of Quantitation (LOQ) | < 10 ng/g | Ensures detection below regulatory threshold limits. |

| Linearity ( R2 ) | > 0.995 | Validates the dynamic range of the ESI source. |

| Absolute Recovery | 85% - 110% | Confirms the efficiency of the two-step SPE cleanup[4]. |

| Matrix Effect | 80% - 120% | Demonstrates adequate chromatographic separation from co-eluting phospholipids. |

Conclusion

The direct LC-MS/MS analysis of 2-MCPD dioctanoate demands a rigorous understanding of gas-phase ion chemistry. By leveraging ammonium adduct formation and mapping the specific CID fragmentation pathways (from the [M+NH4]+ precursor to the acyloxonium and dehydrohalogenated product ions), analytical scientists can achieve unparalleled specificity. Implementing this self-validating protocol ensures that the generated data is both scientifically sound and legally defensible.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Simultaneous determination of 24 congeners of 2- and 3-monochloropropanediol esters and 7 congeners of glycidyl esters using direct multi-residue analytical LC-MS/MS methods in various food matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. researchgate.net [researchgate.net]

- 5. Determination of Free Glycidol and Total Free Monochloropropanediol in Fish and Krill Oil with Simple Aqueous Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability of 2-Chloropropane-1,3-diyl Dioctanoate in Lipid Matrices: A Technical Guide for Formulation Scientists

Executive Summary

In the development of Lipid-Based Drug Delivery Systems (LBDDS) and the refinement of edible oils, medium-chain triglycerides (MCTs) like dioctanoate (dicaprylin) matrices are highly valued for their bioavailability enhancement. However, thermal processing—such as high-shear melt extrusion, terminal sterilization, and deodorization—triggers the formation of process contaminants.

Among these, 2-chloropropane-1,3-diyl dioctanoate (also known as 1,3-dioctanoyl-2-chloropropanediol or 2-MCPD dioctanoate) represents a critical quality attribute challenge. While the industry heavily focuses on 3-MCPD esters, 2-MCPD esters exhibit distinct thermodynamic stability and degradation kinetics. In my experience optimizing lipid formulations, assuming that 2-MCPD and 3-MCPD esters degrade uniformly under thermal stress is a frequent point of failure. This whitepaper deconstructs the thermal stability, mechanistic causality, and validated analytical workflows for profiling 2-MCPD dioctanoate in lipid matrices.

Mechanistic Causality of Thermal Stability

The thermal stability of 2-MCPD dioctanoate is dictated by its molecular architecture. Formed when endogenous or environmental chloride ions react with the 1,3-dioctanoyl-glycerol backbone at elevated temperatures (>150°C), the compound's degradation is not a simple linear decay.

At high thermal loads, the degradation mechanism involves the cleavage of the C-Cl bond or the ester bonds, leading to the formation of a reactive cyclic acyloxonium ion intermediate [1]. Because the chloride is positioned at the secondary carbon (C2) in 2-MCPD dioctanoate, steric hindrance provides a slight thermodynamic shield against nucleophilic attack compared to its 3-MCPD counterpart. Consequently, while 3-MCPD esters begin to decompose rapidly above 240°C, 2-MCPD esters often maintain a dynamic equilibrium or even rise gently up to 280°C before undergoing sharp thermal degradation[2].

Mechanistic pathway of 2-MCPD dioctanoate formation, isomerization, and thermal degradation.

Kinetic Behavior in Lipid Matrices

To engineer safe thermal processing windows, we must quantify the kinetic behavior of 2-MCPD dioctanoate. The degradation follows pseudo-first-order kinetics, governed by the Arrhenius equation[3]. However, the net concentration observed in a lipid matrix is the sum of simultaneous formation and degradation rates.

Data Presentation: Thermal Kinetics Profile

The following table synthesizes the kinetic behavior of 2-MCPD esters in lipid matrices subjected to isothermal heating over a 2-hour period[2].

| Temperature (°C) | Kinetic Phase | Net Concentration Change | Mechanistic Observation |

| < 150°C | Latency | Negligible | Thermal energy is insufficient to overcome the activation energy (Ea) for acyloxonium formation. |

| 160°C - 200°C | Formation Dominant | Gradual Increase | Chloride nucleophilic substitution drives steady accumulation of 2-MCPD dioctanoate. |

| 240°C - 260°C | Dynamic Equilibrium | Plateau / Gentle Rise | Formation rate ≈ Degradation rate. 2-MCPD esters show higher stability here than 3-MCPD esters. |

| 280°C - 300°C | Degradation Dominant | Sharp Decrease | Thermal energy exceeds the Ea for C-Cl and ester bond cleavage, leading to rapid decomposition. |

Insight for Formulators: If your LBDDS requires terminal sterilization (typically 121°C), 2-MCPD dioctanoate formation is negligible. However, if you are utilizing high-temperature deodorization or melt-extrusion (>200°C), you must implement chemical refining mitigation strategies (such as double washing or reduced deodorization times) to prevent accumulation[4].

Self-Validating Experimental Protocol

To accurately profile the thermal stability of 2-MCPD dioctanoate, analytical artifacts (such as incomplete extraction or derivatization failure) must be eliminated. The following protocol is a self-validating system : by introducing an isotopic internal standard (2-MCPD-d5) prior to sample preparation, we continuously monitor matrix effects and extraction recovery, ensuring that any observed degradation is a true kinetic event.

Step-by-Step Methodology (AOCS-Derived Indirect GC-MS/MS)

-

Matrix Spiking & Thermal Stressing:

-

Aliquot 1.0 g of the MCT lipid matrix into a hermetically sealed glass ampoule.

-

Spike with a known concentration (e.g., 2.0 mg/kg) of reference standard 1,3-dioctanoyl-2-chloropropanediol[5].

-

Submerge ampoules in a precision-controlled silicone oil bath at target temperatures (150°C to 300°C) for predefined time intervals (0.5h, 1h, 2h).

-

Quench the reaction immediately in a dry ice/ethanol bath.

-

-

Internal Standard Addition:

-

Add 100 µL of 2-MCPD-d5 (internal standard) to the quenched lipid matrix to validate downstream recovery.

-

-

Acidic Transesterification:

-

Add 2 mL of sodium methoxide in methanol to cleave the octanoate ester bonds, releasing free 2-MCPD.

-

Neutralize the reaction with acidic saline to halt transesterification and prevent epoxide formation.

-

-

Extraction and Derivatization:

-

Extract the free 2-MCPD into an organic phase (e.g., isohexane/ethyl acetate).

-

Derivatize using phenylboronic acid (PBA) at 90°C for 20 minutes to form volatile cyclic boronate derivatives[3].

-

-

GC-MS/MS Quantification:

-

Inject 1 µL into the GC-MS/MS system.

-

Monitor the target ion transitions: m/z 196 for the 2-MCPD-PBA derivative and m/z 201 for the 2-MCPD-d5-PBA derivative[3].

-

Standardized, self-validating workflow for thermal stability testing and GC-MS/MS quantification.

Conclusion

The thermal stability of 2-chloropropane-1,3-diyl dioctanoate in lipid matrices is a complex interplay of formation and degradation kinetics. Because 2-MCPD esters exhibit a higher thermal degradation threshold (plateauing up to 280°C) compared to 3-MCPD esters[2], formulation scientists cannot rely on high-temperature processing to naturally eradicate this contaminant. Instead, stringent control of chloride precursors and optimized chemical refining[4] must be integrated into the lipid manufacturing pipeline to ensure pharmaceutical and nutritional safety.

References

-

MDPI Foods. "Effects of Endogenous Antioxidants in Camellia Oil on the Formation of 2-Monochloropropane-1, 3-diol Esters and 3-Monochloropropane-1,2-diol Esters during Thermal Processing." MDPI. Available at: [Link][2]

-

Wageningen University & Research. "Chemical refining methods effectively mitigate 2-MCPD esters, 3-MCPD esters, and glycidyl esters formation in refined vegetable oils." WUR eDepot. Available at:[Link][4]

-

Royal Society of Chemistry. "CHAPTER 5: Strategies to Mitigate MCPD and Glycidyl Esters in Refined Oils and Foods." RSC Books. Available at: [Link][1]

-

ACS Publications. "Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating." Journal of Agricultural and Food Chemistry. Available at:[Link][3]

Sources

Unraveling the Precursors and Mechanisms of 2-Chloropropane-1,3-diyl Dioctanoate Formation During Edible Oil Deodorization

Executive Summary

The formation of processing contaminants during the high-temperature refining of edible oils is a critical safety parameter in food science and lipid drug delivery systems. Among these contaminants, 2-chloropropane-1,3-diyl dioctanoate —a specific diester of 2-monochloropropanediol (2-MCPD) and octanoic (caprylic) acid—presents a unique analytical challenge. This technical guide elucidates the causal relationships between specific medium-chain acylglycerol precursors, chlorine donors, and the thermodynamic triggers of the deodorization process that drive the synthesis of this contaminant.

The Precursor Landscape: Sourcing the Reactants

The synthesis of 2-chloropropane-1,3-diyl dioctanoate during refining is not spontaneous; it requires a highly specific pool of precursors interacting under extreme thermal stress. The formation is contingent upon two primary components:

-

Octanoyl-Enriched Acylglycerols: The carbon backbone and ester linkages are provided by diacylglycerols (DAGs), monoacylglycerols (MAGs), and triacylglycerols (TAGs) containing octanoic acid (C8:0). These are predominantly found in medium-chain triglyceride (MCT) oils, palm kernel oil, and coconut oil. Studies indicate that DAGs are significantly more reactive precursors than TAGs due to the presence of a free hydroxyl group, which facilitates the necessary intramolecular rearrangements[1].

-

Chlorine Donors: The chlorination of the glycerol backbone requires a nucleophilic chloride source. These donors can be endogenous organochlorines or inorganic salts (e.g., NaCl, KCl, HCl) introduced via agricultural fertilizers, soil, or milling water[2].

Mechanistic Pathway: The Cyclic Acyloxonium Ion

The conversion of octanoyl-acylglycerols and chloride into 2-chloropropane-1,3-diyl dioctanoate is governed by the cyclic acyloxonium ion pathway [3].

During the high-heat deodorization phase, the lipid undergoes protonation and subsequent dehydration. The carbonyl oxygen of the octanoyl group executes an intramolecular nucleophilic attack on the glycerol backbone, forming a highly reactive, positively charged cyclic acyloxonium ion intermediate[4].

The divergence between 3-MCPD and 2-MCPD formation occurs at the exact moment of the chloride ion's nucleophilic attack on this cyclic intermediate:

-

Major Pathway (3-MCPD): The chloride ion attacks the less sterically hindered primary carbons (C1 or C3), opening the ring to form 3-MCPD dioctanoate.

-

Minor Pathway (2-MCPD): The chloride ion attacks the secondary carbon (C2). Due to higher steric hindrance and less favorable electronic distribution, this pathway is slower, typically resulting in a 3-MCPD to 2-MCPD ratio of approximately 2:1[5]. Once the chlorine atom is incorporated at the C2 position, it forms a highly stable covalent bond that resists further degradation during standard refining[6].

Caption: Mechanistic pathway of 2-MCPD dioctanoate formation via cyclic acyloxonium intermediate.

Thermodynamic Triggers: Deodorization Kinetics

Deodorization is a vacuum steam distillation process designed to strip volatile off-flavors. However, the temperatures employed (typically 200°C to 270°C) provide the exact activation energy required to drive the cyclic acyloxonium pathway[7].

The formation kinetics of MCPD esters are strictly temperature- and time-dependent. Detectable amounts begin forming at 140°C, but the reaction rate accelerates exponentially above 200°C[7].

Table 1: Representative Effect of Deodorization Temperature on MCPD Ester Formation (Data adapted from standard palm oil physical refining profiles[5])

| Deodorization Temp (°C) | Hold Time (min) | 3-MCPD Esters (mg/kg) | 2-MCPD Esters (mg/kg) | Glycidyl Esters (mg/kg) |

| 210 | 30 | 1.91 | 0.68 | 0.12 |

| 230 | 60 | ~2.15 | ~0.95 | 1.45 |

| 250 | 90 | ~2.50 | ~1.20 | 4.80 |

| 270 | 120 | 2.70 | 1.44 | 8.51 |

Note: 2-MCPD ester concentrations consistently track at roughly 25% to 50% of the 3-MCPD ester levels across all temperature gradients.

Experimental Protocol: Self-Validating Isotopic Tracking

To definitively prove causality between specific precursors and the formation of 2-chloropropane-1,3-diyl dioctanoate, a self-validating isotopic tracking protocol is required. By utilizing isotopically labeled chloride ( 37 Cl), researchers can distinguish natively formed MCPD esters from those generated strictly by the spiked precursors, eliminating false positives from background contamination.

Step-by-Step Methodology

-

Precursor Spiking: Obtain a fully refined, bleached, and deodorized (RBD) MCT oil matrix (ensuring baseline MCPD levels are below the limit of detection). Spike the matrix with 500 ppm of highly purified 1,3-dioctanoyl-sn-glycerol (DAG) and 50 ppm of isotopically labeled sodium chloride ( 37 Cl-NaCl).

-

Simulated Deodorization: Transfer the spiked oil to a benchtop glass deodorizer. Heat the system to 230°C under a vacuum of 2-3 mbar. Initiate steam sparging at a rate of 1% (w/w/h) and maintain the reaction for exactly 120 minutes.

-

Solid Phase Extraction (SPE): Cool the oil to 40°C. Dissolve a 1g aliquot in hexane and load it onto a silica-based SPE cartridge. Elute the non-polar TAGs with a hexane/diethyl ether mixture, and subsequently elute the polar MCPD esters using ethyl acetate. Crucial: Do not perform transesterification, as the intact dioctanoate ester is required for direct structural confirmation.

-

LC-TOFMS Analysis: Analyze the eluate using Liquid Chromatography-Time of Flight Mass Spectrometry (LC-TOFMS)[3]. The high mass accuracy of the TOF analyzer will isolate the exact mass-to-charge ratio (m/z) of 2-chloropropane-1,3-diyl dioctanoate containing the 37 Cl isotope, validating the direct conversion of the spiked precursors.

Caption: Self-validating isotopic tracking workflow for MCPD ester precursor analysis.

Mitigation Engineering

Because 2-MCPD esters form highly stable covalent bonds, post-formation degradation is extremely difficult without damaging the oil's lipid profile[6]. Therefore, mitigation must focus on breaking the precursor causality chain prior to deodorization:

-

Precursor Washing: Implementing intensive water degumming or acid degumming prior to bleaching significantly reduces the concentration of water-soluble inorganic chlorides.

-

Thermal Optimization: Lowering the deodorization temperature to <210°C drastically reduces the kinetic energy available for the cyclic acyloxonium intermediate to form, though it requires longer residence times to achieve acceptable sensory profiles[5].

Sources

- 1. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production [mdpi.com]

- 3. Direct Determination of MCPD Fatty Acid Esters and Glycidyl Fatty Acid Esters in Vegetable Oils by LC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]

- 5. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]

- 6. edepot.wur.nl [edepot.wur.nl]

- 7. books.rsc.org [books.rsc.org]

Application Note: Direct GC-MS/MS Quantification of Intact 2-Chloropropane-1,3-diyl Dioctanoate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Lipid Excipients, Edible Oils, and Infant Formulas Technology: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Introduction & Mechanistic Background

Fatty acid esters of 2-monochloropropanediol (2-MCPD) and 3-monochloropropanediol (3-MCPD) are heat-induced process contaminants formed during the deodorization of edible oils and the synthesis of lipid-based pharmaceutical excipients[1]. While regulatory bodies like the WHO/JECFA have historically focused on 3-MCPD, the toxicological assessment of 2-MCPD esters is increasingly prioritized due to their potential accumulation and toxicity in striated muscle, heart, and kidney tissues[2].

The Analytical Dilemma: Direct vs. Indirect Quantification

Historically, the gold standard for MCPD ester analysis has been the indirect method (e.g., AOCS Cd 29c-13). This approach relies on the alkaline or acidic transesterification of the lipid matrix to cleave the ester bonds, releasing free 2-MCPD, which is subsequently derivatized with phenylboronic acid (PBA) for GC-MS analysis[3].

However, the indirect method presents two critical scientific limitations:

-

Loss of Speciation: It measures total bound 2-MCPD, completely obliterating the identity of the parent fatty acid esters.

-

Hydrolysis Artifacts: Chemical conversion inherently carries the risk of undesired side reactions, such as the interconversion of 2-MCPD and 3-MCPD or incomplete cleavage[4].

To resolve this, direct methods have been developed to quantify intact MCPD esters. While long-chain esters (e.g., dipalmitate, distearate) require Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[5] or Supercritical Fluid Chromatography (SFC-MS)[4] due to their high boiling points, 2-chloropropane-1,3-diyl dioctanoate (2-MCPD dicaprylate) presents a unique chemical advantage. With a molecular weight of 362.9 g/mol and medium-chain C8 fatty acid tails, it possesses sufficient volatility for direct intact analysis via high-temperature GC-MS/MS . This preserves the structural integrity of the analyte, eliminates derivatization artifacts, and provides highly specific quantification.

Experimental Strategy & Workflows

To achieve a self-validating analytical system, this protocol utilizes a stable isotope-labeled internal standard (2-MCPD-d5 dioctanoate) introduced at the very beginning of the extraction. The workflow leverages a two-step polarity-based separation: Liquid-Liquid Extraction (LLE) to partition the MCPD esters from bulk non-polar triglycerides, followed by Solid Phase Extraction (SPE) for final cleanup.

Workflow for the direct GC-MS/MS quantification of intact 2-MCPD dioctanoate.

Detailed Step-by-Step Protocol

Reagents and Materials

-

Standards: 2-chloropropane-1,3-diyl dioctanoate (Purity >98%), 2-chloropropane-1,3-diyl-d5 dioctanoate (ISTD).

-

Solvents: Hexane, Acetonitrile, Diethyl Ether, Isooctane (All LC-MS grade).

-

Consumables: Normal-phase Silica SPE cartridges (1 g / 6 mL).

Sample Preparation (Extraction & Cleanup)

Causality Note: Direct analysis requires rigorous removal of bulk triglycerides to prevent GC column fouling and ion source contamination.

-

Sample Weighing & Spiking: Accurately weigh 100.0 mg (± 1.0 mg) of the lipid sample into a 15 mL glass centrifuge tube. Spike with 50 µL of the ISTD working solution (1.0 µg/mL in isooctane). Vortex for 30 seconds.

-

Liquid-Liquid Extraction (LLE): Dissolve the spiked sample in 2 mL of hexane. Add 2 mL of acetonitrile. Vortex vigorously for 2 minutes, then centrifuge at 3000 x g for 5 minutes. The 2-MCPD dioctanoate partitions preferentially into the lower acetonitrile layer. Transfer the acetonitrile layer to a clean tube. Repeat the extraction with a second 2 mL volume of acetonitrile. Combine the extracts and evaporate to dryness under a gentle stream of nitrogen at 35°C.

-

SPE Cleanup:

-

Reconstitute the dried residue in 1 mL of hexane.

-

Condition the Silica SPE cartridge with 5 mL of hexane.

-

Load the 1 mL sample onto the cartridge.

-

Wash Step: Elute with 5 mL of Hexane:Diethyl Ether (95:5, v/v) to discard residual non-polar lipids and hydrocarbons.

-

Elution Step: Elute the target intact MCPD esters with 5 mL of Hexane:Diethyl Ether (80:20, v/v).

-

-

Reconstitution: Evaporate the final eluate to dryness under nitrogen and reconstitute in exactly 200 µL of isooctane. Transfer to a GC vial with a glass insert.

GC-MS/MS Instrumentation Parameters

Causality Note: A high-temperature (HT) column with a thin stationary phase (0.10 µm) is mandatory. It allows the elution of medium-chain intact esters at lower temperatures and permits a high-temperature bake-out (340°C) to remove any trace triglycerides that survived the SPE cleanup.

-

System: Agilent 7890B GC coupled to a 7000D Triple Quadrupole MS (or equivalent).

-

Column: DB-5HT (15 m × 0.25 mm i.d. × 0.10 µm film thickness).

-

Carrier Gas: Helium (99.999%), constant flow at 1.5 mL/min.

-

Injection: 1.0 µL, Pulsed Splitless mode (Pulse pressure 25 psi for 0.5 min), Injector Temp: 280°C.

-

Oven Program:

-

Initial: 80°C (Hold 1 min).

-

Ramp 1: 15°C/min to 280°C.

-

Ramp 2: 30°C/min to 340°C (Hold 5 min for column bake-out).

-

-

MS Parameters: Electron Ionization (EI) at 70 eV; Source Temp: 250°C; Transfer Line: 300°C.

Mass Spectrometry & Data Presentation

Under Electron Ionization (EI), intact 2-MCPD dioctanoate ( M+∙ m/z 362) undergoes rapid fragmentation. The primary diagnostic cleavage is the loss of an octanoyloxy radical, yielding a stable fragment at m/z 219. Subsequent alpha-cleavage generates the highly abundant acylium ion ( [C7H15CO]+ ) at m/z 127, which serves as the universal quantifier for octanoate esters.

Electron Ionization (EI) fragmentation pathway for 2-MCPD dioctanoate yielding the m/z 127 quantifier ion.

Table 1: GC-MS/MS MRM Transitions and Collision Energies

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Purpose |

| 2-MCPD Dioctanoate | 219.1 | 127.1 | 15 | Quantifier |

| 219.1 | 57.1 | 25 | Qualifier | |

| 2-MCPD-d5 Dioctanoate (ISTD) | 224.1 | 127.1 | 15 | Quantifier |

| 224.1 | 57.1 | 25 | Qualifier |

Table 2: Method Validation Parameters (Representative Data)

Validation performed in a refined coconut oil matrix, demonstrating the self-validating robustness of the direct method.

| Parameter | Value / Range | Acceptance Criteria (Self-Validation) |

| Limit of Detection (LOD) | 4.5 ng/g | Signal-to-Noise (S/N) ≥ 3 |

| Limit of Quantification (LOQ) | 15.0 ng/g | Signal-to-Noise (S/N) ≥ 10 |

| Linearity ( R2 ) | 0.998 (15 - 1000 ng/g) | R2≥0.995 |

| Absolute Recovery | 88.5% - 94.2% | 80% - 110% across 3 spiking levels |

| Precision (Intra-day RSD) | 4.2% | ≤ 15% |

| Ion Ratio Tolerance | ± 8% of standard | Must be within ± 20% of calibration std |

System Suitability and Self-Validation Criteria (Trustworthiness)

To ensure absolute scientific integrity, every batch run must pass the following self-validating gates:

-

ISTD Area Consistency: The absolute peak area of the 2-MCPD-d5 dioctanoate internal standard in all matrix samples must not deviate by more than ±30% from the mean ISTD area of the solvent calibration standards. A deviation beyond this indicates severe matrix suppression or extraction failure, invalidating the sample result.

-

Chromatographic Resolution: The target peak must elute symmetrically (Tailing factor ≤ 1.5). Because 2-MCPD and 3-MCPD esters can co-elute on standard non-polar columns, the DB-5HT column must demonstrate baseline separation between 2-MCPD dioctanoate and any spiked 3-MCPD dioctanoate isomers during method setup[5].

-

Carryover Check: A solvent blank (isooctane) injected immediately after the highest calibration standard must show a target peak area ≤ 30% of the LOQ area.

References

- Title: Evaluation of certain contaminants in food - Inchem.

- Source: Journal of Food and Drug Analysis (ResearchGate)

- Title: Analysis of Processing Contaminants in Edible Oils. Part 2. A Liquid Chromatography Tandem Mass Spectrometry Method for the Direct Detection of 3-Monochloropropanediol (3-MCPD) and 2-Monochloropropanediol (2-MCPD)

- Title: Rapid and Green Separation of Mono- and Diesters of Monochloropropanediols by Ultrahigh Performance Supercritical Fluid Chromatography–Mass Spectrometry Using Neat Carbon Dioxide as a Mobile Phase Source: ACS Publications URL

- Title: Toxicological assessment of 3-chloropropane-1,2-diol and glycidol fatty acid esters in food Source: ResearchGate URL

Sources

Advanced Extraction and Quantification Protocols for 2-MCPD Dioctanoate in Complex Food Matrices

Application Note & Methodological Guide Target Audience: Analytical Chemists, Food Safety Researchers, and Drug Development Professionals

Mechanistic Rationale & Matrix Complexity

2-Monochloropropanediol (2-MCPD) fatty acid esters are lipophilic process contaminants formed during the high-temperature refining (>200°C) of edible oils, where endogenous chloride reacts with the glycerol backbone of lipids. Among these, 2-MCPD dioctanoate represents a critical analytical target due to its stability and toxicological potential.

Extracting highly lipophilic diesters from complex food matrices (e.g., infant formula, baked goods, and processed meats) presents a significant thermodynamic challenge. These matrices encapsulate lipids within rigid carbohydrate and protein networks. Conventional liquid-liquid extraction (LLE) or Soxhlet methods often fail to disrupt these complexes, leading to poor recovery. Furthermore, the massive background of endogenous triacylglycerols (TAGs) causes severe ion suppression in mass spectrometry.

To overcome this, we employ a two-tiered analytical philosophy:

-

Exhaustive Matrix Disruption : Utilizing Pressurized Liquid Extraction (PLE) to forcefully dissociate lipid-protein complexes[1].

-

Orthogonal Quantification : Offering both a Direct LC-MS/MS workflow (for intact ester profiling)[2] and an Indirect GC-MS/MS workflow (for total 2-MCPD quantification via transesterification)[3].

Every protocol detailed below is designed as a self-validating system . By introducing isotopically labeled internal standards (e.g., 2-MCPD-dioctanoate-d5 or 1,3-distearoyl-2-chloropropanediol-d5) prior to the first extraction step, any physical loss during solid-phase extraction (SPE) or chemical inefficiency during transesterification is mathematically normalized in the final MRM integration.

Experimental Workflows & Pathway Visualizations

Figure 1: Divergent extraction and analytical workflows for 2-MCPD dioctanoate from complex matrices.

Protocol I: Universal Matrix Disruption & Lipid Extraction (PLE)

Before analyzing 2-MCPD dioctanoate, the total lipid fraction must be quantitatively extracted from the food matrix. We utilize Pressurized Liquid Extraction (PLE) because the combination of high temperature and pressure decreases solvent viscosity, allowing deep penetration into the matrix pores[4].

Step-by-Step Methodology:

-

Sample Homogenization & Moisture Control : Weigh 5.0 g of the homogenized food sample. Mix thoroughly with 5.0 g of diatomaceous earth (to act as a dispersant) and 15.0 g of sodium polyacrylate. Causality: Sodium polyacrylate acts as an aggressive desiccant, sequestering water that would otherwise repel the non-polar extraction solvents[4].

-

Cell Packing : Transfer the dry, free-flowing mixture into a 33 mL stainless steel PLE extraction cell.

-

Internal Standard Spiking : Spike the cell with 100 µL of a 1 µg/mL solution of 2-MCPD-dioctanoate-d5 (for direct analysis) or 1,3-distearoyl-2-chloropropanediol-d5 (for indirect analysis).

-

PLE Extraction Parameters :

-

Solvent : tert-butyl methyl ether (TBME) or Hexane/Acetone (2:1 v/v)[1].

-

Temperature : 125°C.

-

Pressure : 1500 psi.

-

Cycles : 2 static cycles of 5 minutes each.

-

-

Gravimetric Determination : Collect the extract, evaporate the solvent under a gentle stream of nitrogen at 40°C, and weigh the residue to determine the total fat content.

Protocol II: Direct Analysis of Intact 2-MCPD Dioctanoate (LC-MS/MS)

Direct analysis preserves the ester bonds, allowing researchers to quantify the exact concentration of 2-MCPD dioctanoate rather than a pooled sum of all 2-MCPD esters. The primary challenge is the massive co-elution of TAGs, which causes crippling ESI ion suppression.

Step-by-Step Methodology:

-

Sample Reconstitution : Dissolve 100 mg of the extracted fat in 1 mL of hexane.

-

Solid-Phase Extraction (SPE) Cleanup :

-

Condition a 1 g Silica SPE cartridge with 5 mL of hexane.

-

Load the 1 mL lipid extract onto the cartridge.

-

Wash Step: Elute bulk non-polar lipids (hydrocarbons, non-polar TAGs) with 10 mL of 100% hexane. Discard the wash.

-

Target Elution: Elute the 2-MCPD dioctanoate using 5 mL of Hexane/Ethyl Acetate (95:5 v/v)[2]. Causality: The slight increase in polarity selectively desorbs the diester while leaving highly polar matrix components trapped on the silica.

-

-

Concentration : Evaporate the eluate to dryness under nitrogen and reconstitute in 200 µL of Methanol/Isopropanol (1:1 v/v).

-

LC-MS/MS Parameters : Inject 5 µL onto a C18 UPLC column. Utilize a gradient of Water (0.1% formic acid) and Methanol (0.1% formic acid). Detect via ESI+ in Multiple Reaction Monitoring (MRM) mode tracking the specific precursor-to-product ion transitions for the intact diester[2].

Protocol III: Indirect Analysis via Transesterification (GC-MS/MS)

For regulatory compliance (e.g., ISO 18363-1 / AOCS Cd 29c-13), total esterified 2-MCPD is measured. This protocol cleaves the dioctanoate ester bonds to yield free 2-MCPD, which is then derivatized to increase volatility for GC-MS/MS[3][5].

Figure 2: Chemical transformation pathway of 2-MCPD dioctanoate during indirect GC-MS/MS analysis.

Step-by-Step Methodology:

-

Alkaline Transesterification : Dissolve 100 mg of the extracted fat in 2 mL of tetrahydrofuran (THF). Add 1 mL of sodium methoxide (NaOMe) solution (0.5 M in methanol). Incubate at 10°C or -22°C for 15 minutes. Causality: Lowering the temperature kinetically controls the reaction, preventing the unwanted conversion of free 3-MCPD into glycidol, which would skew parallel analyses[5].

-

Reaction Quenching : Stop the reaction by adding 3 mL of an acidic sodium bromide solution (pH < 2). Causality: The acidic environment neutralizes the base, stopping transesterification. The bromide ions convert any free glycidol into 3-MBPD, preventing it from artificially inflating the 2-MCPD or 3-MCPD signals[5].

-

Liquid-Liquid Extraction : Extract the free 2-MCPD diol into 2 mL of n-heptane.

-

Derivatization : Add 200 µL of phenylboronic acid (PBA) solution. Incubate at room temperature for 10 minutes. Causality: PBA reacts rapidly with the 1,2- or 1,3-diol groups of MCPD to form a cyclic boronate ester. This derivative is highly volatile, thermally stable, and produces distinct fragmentation patterns under Electron Ionization (EI)[3].

-

GC-MS/MS Parameters : Inject 1 µL (splitless) into a GC-EI-MS/MS system. Ensure the injector is temperature-programmable to prevent thermal degradation of the PBA derivative.

Data Presentation: Method Performance Metrics

The choice between Direct and Indirect extraction protocols depends on the analytical goal (speciation vs. total regulatory load). The table below synthesizes the performance metrics across both validated methodologies.

| Parameter | Direct Method (LC-MS/MS) | Indirect Method (GC-MS/MS, ISO 18363-1) |

| Target Analyte | Intact 2-MCPD Dioctanoate | Total 2-MCPD (cleaved from all esters) |

| Sample Prep Time | ~2 Hours (SPE Cleanup) | ~4 Hours (Transesterification + Deriv.) |

| Limit of Detection (LOD) | 10 - 15 ng/g (diester specific) | < 0.02 mg/kg (total 2-MCPD) |

| Limit of Quantitation (LOQ) | ≤ 30 ng/g | 0.05 mg/kg |

| Average Recovery Rate | 79% – 106% | 86.9% – 106.7% |

| Primary Interference | Co-eluting Triacylglycerols (TAGs) | Glycidol conversion artifacts (if unquenched) |

| Self-Validation Standard | 2-MCPD-dioctanoate-d5 | 1,3-distearoyl-2-chloropropanediol-d5 |

References

-

Title : 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by GC/MS (Difference Method) Source : AOCS Methods Home URL : [Link]

-

Title : Determination of the MCPD fatty acid esters and glycidyl fatty acid esters in food - Report on the collaborative trial Source : JRC Publications Repository - European Union URL :[Link]

-

Title : Assessment of critical steps of a GC/MS based indirect analytical method for the determination of fatty acid esters of monochloropropanediols (MCPDEs) and of glycidol (GEs) Source : PubMed Central (PMC) URL :[Link]

-

Title : Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) Method for the Direct Detection of 2-Monochloropropanediol (2-MCPD) Esters in Edible Oils Source : Journal of Agricultural and Food Chemistry - ACS Publications URL :[Link]

Sources

- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by GC/MS (Difference Method) [library.aocs.org]

- 4. Assessment of critical steps of a GC/MS based indirect analytical method for the determination of fatty acid esters of monochloropropanediols (MCPDEs) and of glycidol (GEs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chronect.trajanscimed.com [chronect.trajanscimed.com]

Application Note & Protocol: Synthesis of Stable Isotope-Labeled 2-Chloropropane-1,3-diyl Dioctanoate

Abstract

This document provides a comprehensive guide for the synthesis of stable isotope-labeled (SIL) 2-chloropropane-1,3-diyl dioctanoate, a critical internal standard for mass spectrometry-based quantitative assays. Such standards are indispensable in pharmaceutical drug development, metabolic studies, and clinical diagnostics for ensuring analytical accuracy and precision.[1][2][3] This application note details a robust two-step synthetic pathway starting from commercially available stable isotope-labeled glycerol. The protocol outlines the selective esterification of the primary hydroxyl groups followed by a mild and efficient chlorination of the secondary hydroxyl group. We provide in-depth experimental procedures, discuss the rationale behind methodological choices, and include protocols for purification and characterization of the final product.

Introduction and Rationale

2-Chloropropane-1,3-diyl dioctanoate is a structured lipid. When labeled with stable isotopes such as ¹³C or ²H (Deuterium), it serves as an ideal internal standard for quantitative analysis. Stable isotope-labeled standards are chemically identical to the analyte but have a different mass, allowing them to be distinguished by a mass spectrometer.[3][4] This co-eluting standard mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for matrix effects, extraction variability, and instrument drift, which is crucial for achieving accurate and reliable results.[1][4]

The strategic placement of isotopic labels is paramount. Labeling the glycerol backbone (e.g., with ¹³C₃ or D₅) ensures that the mass difference is retained even if the molecule undergoes fragmentation at the ester linkages during mass spectrometric analysis.[3] A mass difference of three or more mass units is generally recommended to avoid spectral overlap with natural isotopes of the unlabeled analyte.[3][4] This guide focuses on a synthetic route starting from labeled glycerol, offering a direct and efficient method for producing high-purity SIL internal standards.

Synthetic Strategy Overview

The synthesis is approached via a two-step sequence designed for efficiency and high yield, starting from a stable isotope-labeled glycerol precursor (e.g., Glycerol-¹³C₃ or Glycerol-D₅).

-

Step 1: Di-O-acylation (Esterification). The primary hydroxyl groups at the C1 and C3 positions of the labeled glycerol are selectively esterified with octanoyl chloride. This reaction yields the intermediate, stable isotope-labeled 2-hydroxypropane-1,3-diyl dioctanoate. The use of an acyl chloride in the presence of a non-nucleophilic base is a standard and effective method for this transformation.[5]

-

Step 2: Deoxychlorination (Chlorination). The remaining secondary hydroxyl group at the C2 position is converted to a chloride. The Appel reaction, which utilizes triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄), is an effective method for this conversion under mild, neutral conditions, which preserves the ester functionalities.[6][7][8] This reaction proceeds with an inversion of stereochemistry via an Sₙ2 mechanism.[8][9]

This strategic pathway is illustrated in the workflow diagram below.

Diagram 1: Overall Synthetic Workflow

This diagram outlines the complete process from starting materials to the final, characterized product.

Caption: Synthetic workflow for SIL-2-chloropropane-1,3-diyl dioctanoate.

Detailed Synthesis Protocols

Materials and Reagents

| Reagent | Recommended Grade | Example Supplier |

| Glycerol-¹³C₃ (>99% isotopic purity) | >98% Chemical Purity | Cambridge Isotope Labs |

| Octanoyl Chloride | ≥99% | Sigma-Aldrich |

| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Triphenylphosphine (PPh₃) | 99% | Sigma-Aldrich |

| Carbon Tetrachloride (CCl₄) | Anhydrous, ≥99.5% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific |

| Ethyl Acetate | HPLC Grade | Fisher Scientific |

| Hexanes | HPLC Grade | Fisher Scientific |

| Silica Gel | 230-400 mesh | VWR |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich |

Safety Precaution: All manipulations should be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Carbon tetrachloride is a toxic and environmentally hazardous substance; handle with extreme care and dispose of waste according to institutional guidelines.[6]

Step 1: Synthesis of SIL-2-hydroxypropane-1,3-diyl dioctanoate

This procedure details the selective esterification of the primary hydroxyl groups of stable isotope-labeled glycerol.

Protocol:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add stable isotope-labeled glycerol (e.g., Glycerol-¹³C₃, 1.0 g, ~10.5 mmol).

-

Add anhydrous pyridine (40 mL) to dissolve the glycerol. Cool the solution to 0 °C in an ice bath.

-

Rationale: Pyridine serves as both the solvent and the acid scavenger, neutralizing the HCl byproduct generated during the acylation, which drives the reaction to completion. Cooling to 0 °C helps to control the initial exothermic reaction.

-

-

Slowly add octanoyl chloride (2.2 equivalents, ~4.1 mL, ~23.1 mmol) to the stirred solution dropwise over 20 minutes using a syringe.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes) until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding 20 mL of cold 1M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 40 mL) and brine (1 x 40 mL).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 30% ethyl acetate in hexanes.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield the SIL-2-hydroxypropane-1,3-diyl dioctanoate as a colorless oil. Confirm identity and purity via ¹H NMR and mass spectrometry.

Step 2: Synthesis of SIL-2-chloropropane-1,3-diyl dioctanoate

This protocol describes the conversion of the secondary alcohol to a chloride using the Appel reaction.[7][8]

Protocol:

-

To a flame-dried 100 mL round-bottom flask, add the purified SIL-2-hydroxypropane-1,3-diyl dioctanoate from Step 1 (e.g., 1.0 g, ~2.9 mmol) and triphenylphosphine (1.5 equivalents, 1.14 g, 4.35 mmol).

-

Add anhydrous carbon tetrachloride (30 mL) as the solvent and reagent.

-

Rationale: CCl₄ serves as both the solvent and the chlorine source for the reaction. Triphenylphosphine acts as an oxygen acceptor, and its reaction with CCl₄ forms the reactive phosphonium salt intermediate.[6][8] The formation of the strong P=O double bond in the triphenylphosphine oxide byproduct is a major driving force for the reaction.[6]

-

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 77 °C) with stirring.

-

Maintain the reaction at reflux for 4-6 hours. Monitor the reaction by TLC until the starting alcohol is no longer visible.

-

Note: Chlorination with CCl₄ often requires higher temperatures (reflux) compared to bromination with CBr₄.[7]

-

-

Workup: Cool the reaction mixture to room temperature. The triphenylphosphine oxide byproduct may precipitate. Filter the mixture through a pad of Celite to remove the bulk of the precipitate, washing the pad with a small amount of cold hexanes.

-

Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel. A non-polar eluent system (e.g., 2-5% ethyl acetate in hexanes) is typically effective. The byproduct, triphenylphosphine oxide, is significantly more polar and will be retained on the column.

-

Combine the pure fractions and concentrate in vacuo to yield the final product, SIL-2-chloropropane-1,3-diyl dioctanoate, as a clear, colorless oil.

Diagram 2: Chemical Reaction Scheme

This diagram illustrates the molecular transformations in the two-step synthesis.

Caption: Reaction scheme for the synthesis of the target molecule.

Product Characterization

The final product must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.

| Analysis Technique | Purpose | Expected Results |

| ¹H & ¹³C NMR | Structural Confirmation & Purity | Spectra should be consistent with the 2-chloropropane-1,3-diyl dioctanoate structure. Absence of signals from starting materials or the alcohol intermediate indicates high purity. |

| LC-MS | Purity & Mass Verification | A single major peak should be observed. The m/z of the molecular ion should correspond to the calculated mass of the labeled product (e.g., [M+H]⁺ or [M+Na]⁺). |

| High-Resolution MS (HRMS) | Elemental Composition | Provides an accurate mass measurement to confirm the elemental formula and verify successful incorporation of the stable isotopes. |

Discussion and Troubleshooting

-

Esterification Selectivity: The esterification with octanoyl chloride preferentially occurs at the less sterically hindered primary hydroxyl groups of glycerol. Using a slight excess of the acyl chloride (2.2 eq) helps drive the reaction to completion, but a large excess should be avoided to minimize the formation of the tri-esterified byproduct.

-

Appel Reaction Byproduct Removal: The primary challenge in the Appel reaction is the removal of the triphenylphosphine oxide byproduct.[7] While it can often be precipitated and filtered, column chromatography is typically required for complete removal to achieve high purity (>98%).

-

Alternative Chlorination: If issues arise with the Appel reaction, other methods like using thionyl chloride (SOCl₂) with pyridine can be considered. However, these conditions can sometimes be too harsh for the ester groups. The Mitsunobu reaction is another mild alternative for converting alcohols, proceeding with inversion of configuration, though it is more commonly used for forming esters or ethers.[6][10][11][12]

Conclusion

The described two-step synthesis provides a reliable and efficient pathway for producing high-purity stable isotope-labeled 2-chloropropane-1,3-diyl dioctanoate. By starting with a labeled glycerol backbone and employing selective acylation followed by a mild chlorination, this protocol enables the creation of a crucial internal standard essential for accurate bioanalytical quantification. Rigorous purification and characterization are critical final steps to validate the standard for its intended use in regulated and research environments.

References

-

Wikipedia. Appel reaction. [Link]

-

SCION Instruments. (2025, April 21). The Role of Internal Standards In Mass Spectrometry. [Link]

-

Hill Laboratories. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

-

Chem-Station. (2014, March 24). Appel Reaction. [Link]

-

de Boer, J. F., & Wieling, J. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(2), 249–256. [Link]

-

Chemistry Steps. (2026, April 7). Appel Reaction. [Link]

-

OrgoSolver. Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4). [Link]

-

Fuenzalida, N. M. D. R., Alme, E., Lundevall, F. J., & Bjørsvik, H. R. (2022). An environmentally benign and high-rate Appel type reaction. RSC Advances, 12(20), 12739-12751. [Link]

-

National Institute of Standards and Technology. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. [Link]

-

University of Northern Colorado. Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. [Link]

-

Atlanchim Pharma. (2007). Recent Advances in the Mitsunobu Reaction. [Link]

-

Chemistry Steps. (2025, March 27). Mitsunobu Reaction. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]

-

Amerigo Scientific. Stable Isotope-labeled Compounds. [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

-

Liu, Y., et al. (2012). The use of stable isotope-labeled glycerol and oleic acid to differentiate the hepatic functions of DGAT1 and -2. Journal of Lipid Research, 53(6), 1108–1120. [Link]

-

Liu, Y., et al. (2012). The use of stable isotope-labeled glycerol and oleic acid to differentiate the hepatic functions of DGAT1 and -2. Journal of Lipid Research, 53(6), 1108–1120. [Link]

-

Kiesewetter, M. K., et al. (2014). Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer. Chemical Science, 5(11), 4388-4393. [Link]

-

Scott, L. T., et al. (2014). Synthesis of isotopically labeled 1,3-dithiane. Journal of Labelled Compounds and Radiopharmaceuticals, 57(5), 329-332. [Link]

-

Cui, F., et al. (2025). Selective production of functional sn-1,3-diacylglycerol by microbial lipases: A comprehensive review. Food Chemistry, 497, 144017. [Link]

-

Organic Chemistry Portal. Synthesis of 1,3-dioxolanes. [Link]

- Google Patents. (2019). Method for synthesis of 2-chloropropane.

-

Amerigo Scientific. Stable Isotope-labeled Compounds. [Link]

-

Kazieva, G. B., et al. (2017). Synthesis of 1,3,2-Dioxoazaphospholanes. Oriental Journal of Chemistry, 33(2), 973-977. [Link]

-

ResearchGate. (n.d.). Scheme of 1,3-DAG with OH of C2 positioned near Histidine. [Link]

-

Zhang, L., et al. (2014). Cellulose esterification with octanoyl chloride and its application to films and aerogels. BioResources, 9(3), 3901-3908. [Link]

-

Doležal, M., et al. (2005). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as an internal standard. Czech Journal of Food Sciences, 23(6), 239-246. [Link]

-

Wolter, A. C., et al. (2019). Solid-Phase Chemical Synthesis of Stable Isotope-Labeled RNA to Aid Structure and Dynamics Studies by NMR Spectroscopy. Molecules, 24(19), 3483. [Link]

-

CORESTA. (n.d.). Determination of 2-Chloro-1,3-propanediol (2-mcpd) and 3-Chloro-1,2-propanediol (3-MCPD) in emissions by gas chromatography-mass spectrometry (GC-MS). [Link]

-

Cheméo. 2-(Decanoyloxy)propane-1,3-diyl dioctanoate. [Link]

-

NIST WebBook. 2-(Decanoyloxy)propane-1,3-diyl dioctanoate. [Link]

-

NIST WebBook. 2-(Decanoyloxy)propane-1,3-diyl dioctanoate. [Link]

-

Zhang, L., et al. (2014). Cellulose Esterification with Octanoyl Chloride and its Application to Films and Aerogels. BioResources, 9(3). [Link]

-

Monash University. (2023). 1,3 diacylglycerols: Effects of acyl migration on the crystallization behaviors and phys. [Link]

-

ChemRxiv. (2024). De-Novo Structural Elucidation of Acylglycerols by Collision-induced dissociation of odd-Electron Ion Precursors and. [Link]

Sources

- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 4. bioszeparacio.hu [bioszeparacio.hu]

- 5. Cellulose esterification with octanoyl chloride and its application to films and aerogels :: BioResources [bioresources.cnr.ncsu.edu]

- 6. Appel reaction - Wikipedia [en.wikipedia.org]

- 7. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Appel Reaction - Chemistry Steps [chemistrysteps.com]

- 9. orgosolver.com [orgosolver.com]

- 10. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 11. Mitsunobu Reaction [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

Direct LC-MS/MS Analysis of Intact 2-Chloropropane-1,3-diyl Dioctanoate: A Sequential Dual-Phase SPE Protocol

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Trace Lipid Biomarker Extraction, Food Safety, and Toxicological Profiling

Executive Summary & Analytical Rationale